N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, an isopropyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluoroacetophenone with isopropyl hydrazinecarboxylate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-chlorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-bromophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-methylphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets .
Properties
Molecular Formula |
C15H17FN4O |
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Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17FN4O/c1-9(2)13-8-14(19-18-13)15(21)20-17-10(3)11-4-6-12(16)7-5-11/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
QVAMDMPEPWAWON-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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